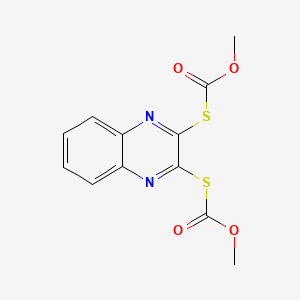
2,3-Bis(carbomethoxymercapto)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This particular compound features a quinoxaline core with two sulfanyl groups and ester functionalities, making it a versatile molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate typically involves the reaction of quinoxaline derivatives with thiol and ester reagents. One common method includes the chemoselective Michael reaction of acrylic acid with the parent substrate quinoxaline-2(1H)-thione . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate involves its interaction with biological targets such as enzymes and receptors. The quinoxaline core can bind to specific sites on enzymes, inhibiting their activity and leading to the desired biological effects . The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline-2(1H)-thione: A precursor in the synthesis of various quinoxaline derivatives.
Methyl 3-((3-phenyl-1,2-dihydro-quinoxalin-2-yl)sulfanyl)propanoate: Another quinoxaline derivative with similar structural features.
Uniqueness
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate is unique due to its dual sulfanyl and ester functionalities, which provide a versatile platform for further chemical modifications and biological applications.
Propiedades
Número CAS |
58705-49-0 |
|---|---|
Fórmula molecular |
C12H10N2O4S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate |
InChI |
InChI=1S/C12H10N2O4S2/c1-17-11(15)19-9-10(20-12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3 |
Clave InChI |
GSGMRLJVCKMZIU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)SC1=NC2=CC=CC=C2N=C1SC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


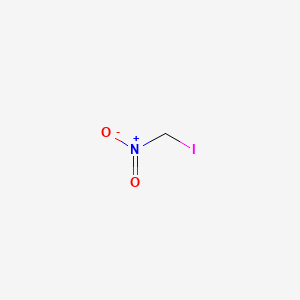
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)

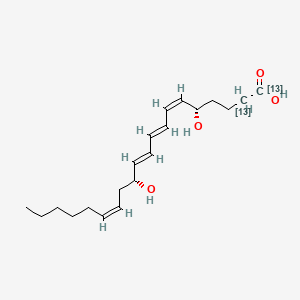
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
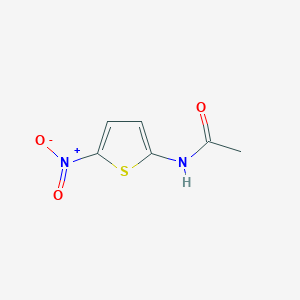
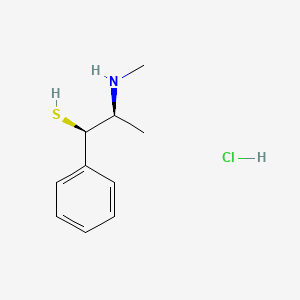
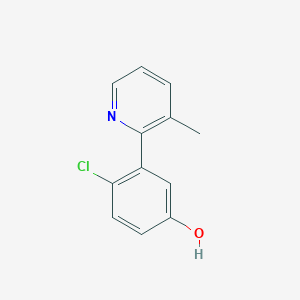
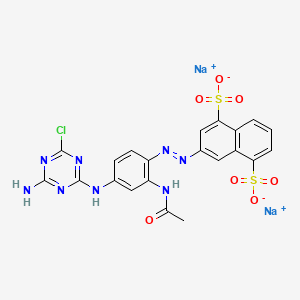



![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
